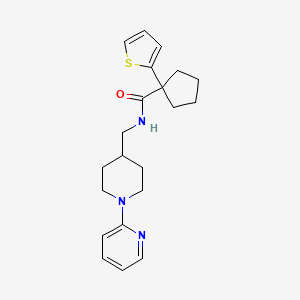
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H27N3OS and its molecular weight is 369.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities
Derivatives similar to N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in inhibiting the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya et al., 2017).
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis techniques have been developed for the separation of imatinib mesylate and related substances, including derivatives similar to this compound. This method is promising for quality control of pharmaceutical compounds, demonstrating the importance of precise analytical techniques in ensuring the purity and efficacy of medication (Lei Ye et al., 2012).
Heterocyclic Synthesis
The compound and its related derivatives have been used in the synthesis of novel heterocyclic compounds. These synthesized heterocycles incorporate various moieties, indicating the versatility of the compound in contributing to the development of new chemical entities with potential biological activities (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Molecular Interaction Studies
Studies on the molecular interaction of analogous compounds with receptors, such as the CB1 cannabinoid receptor, provide insights into their pharmacological profiles and potential therapeutic applications. These studies help in understanding the binding dynamics and functional outcomes of receptor-ligand interactions, guiding the development of receptor-specific drugs (J. Shim et al., 2002).
Discovery of Histone Deacetylase Inhibitors
Derivatives have been explored for their role as histone deacetylase (HDAC) inhibitors, demonstrating the potential for the treatment of various cancers. The selective inhibition of HDACs can lead to the modulation of gene expression, promoting apoptosis in cancer cells. This highlights the compound's contribution to the development of new anticancer therapies (Nancy Z. Zhou et al., 2008).
Propriétés
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c25-20(21(10-2-3-11-21)18-6-5-15-26-18)23-16-17-8-13-24(14-9-17)19-7-1-4-12-22-19/h1,4-7,12,15,17H,2-3,8-11,13-14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKPGUQSDHNWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
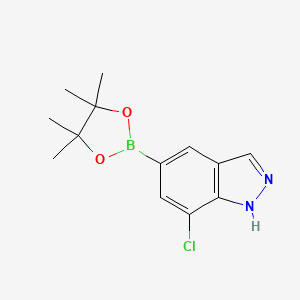
![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)
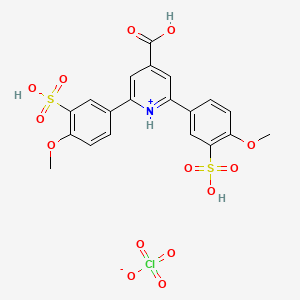
![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)
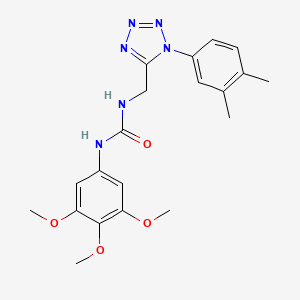
![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)


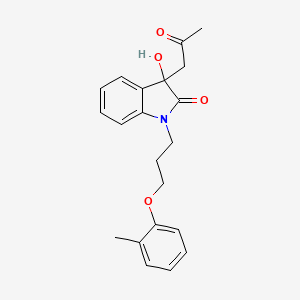
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
![8-(2-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927437.png)
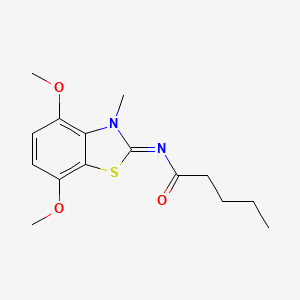
![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2927445.png)
